molecular formula C10H8F3NO B177307 5-methoxy-6-(trifluoromethyl)-1H-indole CAS No. 178896-78-1

5-methoxy-6-(trifluoromethyl)-1H-indole

Cat. No. B177307
CAS RN: 178896-78-1
M. Wt: 215.17 g/mol
InChI Key: KNMAZUXTEPXPOM-UHFFFAOYSA-N
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Description

5-methoxy-6-(trifluoromethyl)-1H-indole, also known as 5-MeO-DMT, is a naturally occurring psychedelic compound found in many plants and animals. It is a derivative of the psychedelic tryptamine molecule and is structurally related to the neurotransmitter serotonin. 5-MeO-DMT has been used in traditional South American shamanic rituals and is gaining popularity among recreational drug users.

Scientific Research Applications

Potential Treatment for Cognitive Disorders

The compound 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), closely related to 5-methoxy-6-(trifluoromethyl)-1H-indole, has been identified as a clinical candidate for potential treatment of cognitive disorders, such as Alzheimer's disease. It exhibits high affinity at human 5-HT6R (Ki = 2.04 nM) and selectivity over various target sites, including receptors, enzymes, and ion channels. Preclinical efficacy in triple combination and high selectivity over 5-HT2A receptors are significant features of this compound (Nirogi et al., 2017).

Antioxidant and Cytotoxicity Properties

A study investigated the Maillard reaction using 5-methoxytryptamine, a derivative of 5-methoxy-6-(trifluoromethyl)-1H-indole, to produce various 6-methoxytetrahydro-β-carboline derivatives. These compounds exhibited moderate antioxidant properties and were investigated for their in vitro antioxidant and cytotoxicity properties. VAN, one of the derivatives, showed the highest antioxidant activity but the least cytotoxic activities on non-tumorous cell lines (Goh et al., 2015).

Cytoprotective Activity

5-Methoxy-2-(N-acetylaminoethyl)indole (5d), a melatonin analogue, has been characterized as a low affinity antagonist at MT1 and MT2 membrane receptors. It is endowed with good in vitro antioxidant and cytoprotective potency in rat cerebellar cell cultures, comparable to or better than melatonin. This molecule could be employed as a tool for in vivo pharmacological investigations on neuroprotective efficacy of melatonin-related indoles (Spadoni et al., 2006).

Antivascular Agents

6-Methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole (BPR0L075) (1) is a potent inhibitor of tubulin polymerization and exhibits activities against a broad spectrum of solid tumors. New disubstituted analogues of this compound were synthesized and evaluated as potential antivascular agents. One of the compounds showed marked morphological activity on endothelial cells, indicative of potential antivascular activity (Ty et al., 2008).

Synthesis and Characterization

Studies have focused on synthesizing and characterizing compounds related to 5-methoxy-6-(trifluoromethyl)-1H-indole. For instance, a concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives was developed. These compounds are important scaffolds of anti-inflammatory naturally occurring compounds like Herdmanine D (Sharma et al., 2020).

properties

IUPAC Name

5-methoxy-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMAZUXTEPXPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445385
Record name 5-Methoxy-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178896-78-1
Record name 5-Methoxy-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178896-78-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(5-Methoxy-2-nitro4-trifluoromethylphenyl)acetonitrile (D7) (85 g, 0.327 mol) in ethanol/water (9:1, 1.6 l) and glacial acetic acid (16 ml) was hydrogenated over 10% palladium on carbon (50 g) at 50 psi for 0.5 h at room temperature. The reaction mixture was filtered and evaporated in vacuo. The residue was partitioned between aqueous K2CO3 (1 l) and dichloromethane (2×1 l) and the combined organic extract was dried (Na2SO4) and evaporated to afford the title indole (67.63 g, 96%) as a grey solid.
Quantity
85 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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